1-Ipomeanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

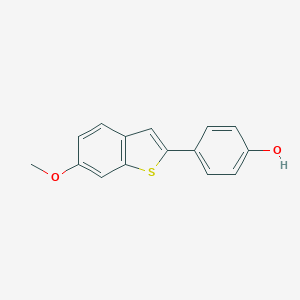

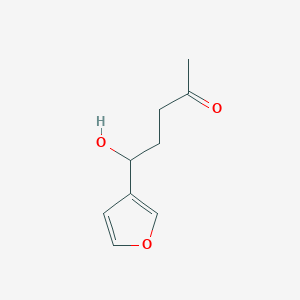

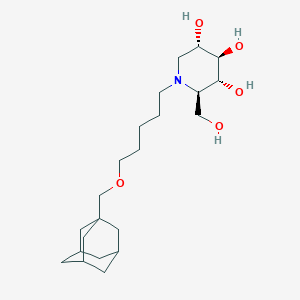

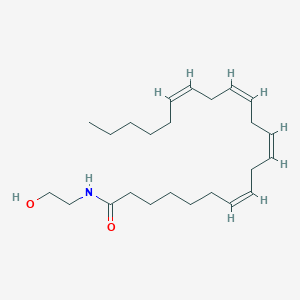

1-Ipomeanol is a naturally occurring furanocoumarin compound that is found in several plant species, including sweet potato, yam, and morning glory. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in cancer research. In

Applications De Recherche Scientifique

Bioactivation and Toxicity

1-Ipomeanol (IPO) is a furanoterpenoid toxin known for its bioactivation properties. It undergoes P450-mediated metabolism to form reactive intermediates that bind to cellular macromolecules. The enzyme CYP4B1, present in pulmonary and renal microsomes, plays a critical role in the bioactivation of IPO, turning it into reactive intermediates that can elicit toxic effects. The absence of this enzyme leads to significant reduction in IPO's bioactivation and subsequent toxicity, highlighting the enzyme's critical role in this process. IPO is known for its pulmonary toxicity and has been linked to liver damage in humans due to its metabolism in the liver cells (Parkinson et al., 2013).

Metabolic Pathways and Inhibition

Research has detailed the metabolic pathways of IPO, indicating the formation of various adducts, including cysteinyl pyrrole derivatives. The studies underscore the involvement of multiple human liver P450 enzymes in the bioactivation of IPO, pointing towards the formation of an enedial reactive intermediate during its metabolism. Additionally, IPO bioactivation rates have been found to vary significantly across species, correlating with the risk for IPO-induced pulmonary, renal, and hepatic toxicities (Baer et al., 2005).

Applications in Cancer Research

Although initial studies were hopeful about IPO's anticancer properties, particularly against advanced hepatocellular carcinoma, the results did not demonstrate a significant degree of clinical activity. This led to the recommendation against further evaluations of IPO for this disease (Lakhanpal et al., 2004). However, research continues in exploring its potential in cancer therapy, especially concerning bioengineering and cell suspension cultures. Studies have demonstrated the bioproduction of IPO from cell suspension cultures of Ipomoea batatas, highlighting its potential as a chemotherapeutic agent for cancer. The presence of IPO was confirmed through various spectroscopy methods, and its cytotoxicity against renal carcinoma cell lines was demonstrated, paving the way for its use in cancer treatment (Mohanraj & Subha, 2017).

Synthesis and Evaluation

Efforts have been made to synthesize and evaluate IPO and its analogues, focusing on improving the synthesis process and evaluating their biological activity. These efforts aim to understand IPO's potential in various therapeutic applications and its mechanism of action at the molecular level (Krauss et al., 2005).

Propriétés

Numéro CAS |

34435-70-6 |

|---|---|

Nom du produit |

1-Ipomeanol |

Formule moléculaire |

C9H12O3 |

Poids moléculaire |

168.19 g/mol |

Nom IUPAC |

5-(furan-3-yl)-5-hydroxypentan-2-one |

InChI |

InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-6,9,11H,2-3H2,1H3 |

Clé InChI |

IGGLYMZTLQKWGT-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC(C1=COC=C1)O |

SMILES canonique |

CC(=O)CCC(C1=COC=C1)O |

Autres numéros CAS |

34435-70-6 |

Synonymes |

5-(3-Furanyl)-5-hydroxy-2-pentanone; 1-Ipomeanol; 5-(3-Furyl)-5-hydroxy-2-pentanone; 5-(3-Furyl)-5-hydroxy-2-pentanone; 5-(3-Furanyl)-5-hydroxy-2-pentanone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)

![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)

![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)